molecular formula C18H18ClIN2O B4549136 N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-iodobenzamide

N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-iodobenzamide

Cat. No.: B4549136
M. Wt: 440.7 g/mol
InChI Key: NTKXAUBPDKAYIP-UHFFFAOYSA-N
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Description

N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-iodobenzamide is a complex organic compound that features a piperidine ring, a chlorinated phenyl group, and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction involving a chlorinated aromatic compound and piperidine.

    Iodination: The iodination of the benzamide moiety is achieved using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide.

    Coupling Reaction: The final step involves coupling the piperidine derivative with the iodinated benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogens or to reduce nitro groups to amines.

    Substitution: The chlorinated and iodinated positions on the aromatic rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the chlorinated or iodinated positions.

Scientific Research Applications

N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-iodobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways involved can vary, but typically include binding to the active site of an enzyme or receptor, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-bromobenzamide: Similar structure but with a bromine atom instead of iodine.

    N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-fluorobenzamide: Similar structure but with a fluorine atom instead of iodine.

    N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-iodobenzamide can confer unique properties, such as increased molecular weight and potential for specific interactions with biological targets. This can make the compound more effective in certain applications compared to its analogs with different halogen atoms.

Properties

IUPAC Name

N-(3-chloro-2-piperidin-1-ylphenyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClIN2O/c19-14-8-6-10-16(17(14)22-11-4-1-5-12-22)21-18(23)13-7-2-3-9-15(13)20/h2-3,6-10H,1,4-5,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKXAUBPDKAYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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